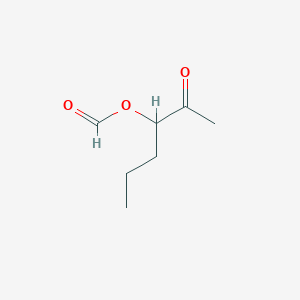
2-Hexanone, 3-(formyloxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 3-(formyloxy)-(9CI) is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. 2-Hexanone, 3-(formyloxy)-(9CI) is characterized by its unique chemical structure, which includes a formic acid moiety and an acetylbutyl group. This compound is used in various applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexanone, 3-(formyloxy)-(9CI) can be synthesized through esterification, a reaction between formic acid and 1-acetylbutanol in the presence of a catalyst. The reaction typically involves heating the reactants with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water . Another method involves the use of boron oxide as a reagent for the direct esterification of formic acid with the alcohol .
Industrial Production Methods
In industrial settings, the production of formic acid 1-acetylbutyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into formic acid and 1-acetylbutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to produce formic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Formic acid and 1-acetylbutanol.
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2-Hexanone, 3-(formyloxy)-(9CI) can be compared with other esters such as:
Butyl formate: Similar in structure but lacks the acetyl group.
Ethyl acetate: Commonly used ester with different applications and properties.
Methyl formate: Another formic acid ester with distinct chemical behavior.
2-Hexanone, 3-(formyloxy)-(9CI) is unique due to its specific structure, which imparts different reactivity and applications compared to other esters.
Eigenschaften
CAS-Nummer |
151919-56-1 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
Kanonische SMILES |
CCCC(C(=O)C)OC=O |
Synonyme |
2-Hexanone, 3-(formyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


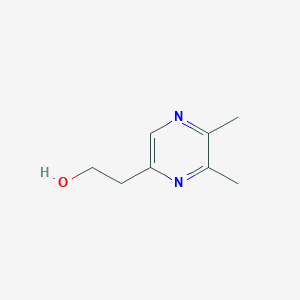
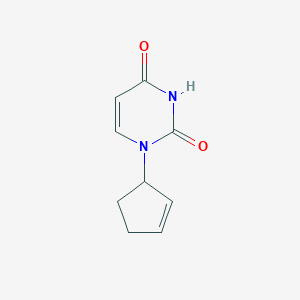

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

![3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one](/img/structure/B119057.png)

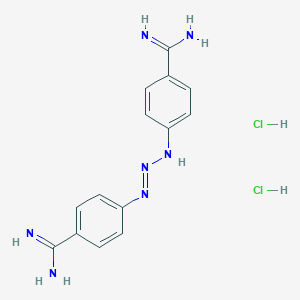

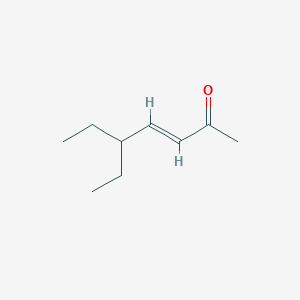
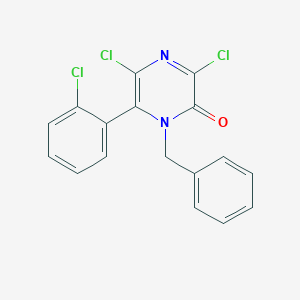
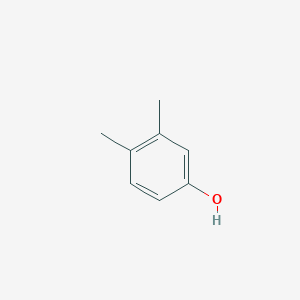

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
